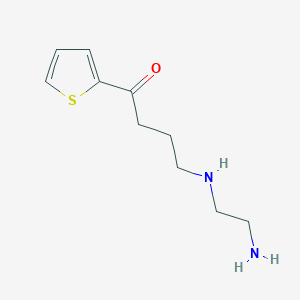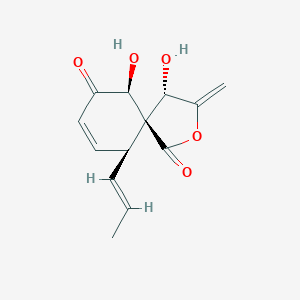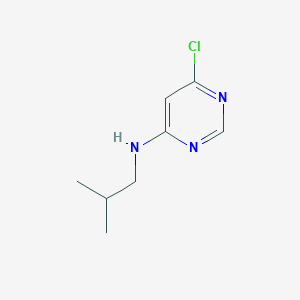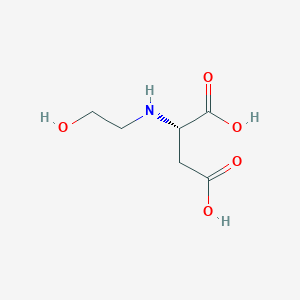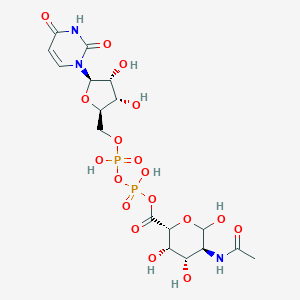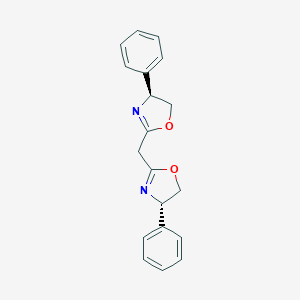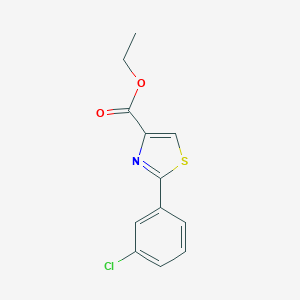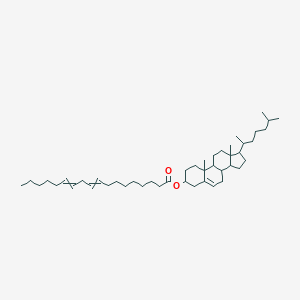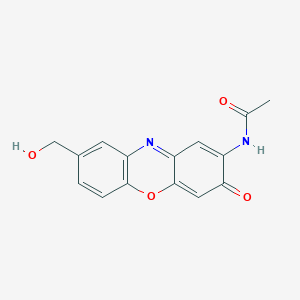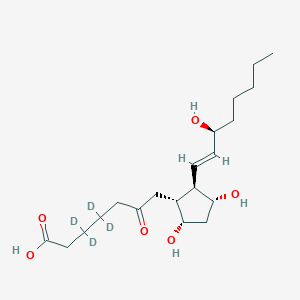
6-Keto prostaglandine F1alpha-D4
Vue d'ensemble
Description
6-Keto prostaglandin F1alpha-D4 is a deuterated form of 6-Keto prostaglandin F1alpha, which is a stable metabolite of prostacyclin (prostaglandin I2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. The deuterated form, 6-Keto prostaglandin F1alpha-D4, contains four deuterium atoms at specific positions, making it useful as an internal standard in mass spectrometry for the quantification of 6-Keto prostaglandin F1alpha .
Applications De Recherche Scientifique
6-Keto prostaglandin F1alpha-D4 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of prostaglandins.
Biology: Studied for its role in various biological processes, including inflammation and vascular function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Target of Action
6-Keto Prostaglandin F1alpha-D4 (6-keto PGF1α-d4) is a derivative of 6-keto Prostaglandin F1alpha (6-keto PGF1α), which is the inactive, non-enzymatic hydrolysis product of Prostaglandin I2 (PGI2) . PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in regulating blood flow and preventing thrombosis .
Mode of Action
6-keto PGF1α-d4, like its parent compound 6-keto PGF1α, is believed to interact with prostaglandin receptors, particularly those involved in the PGI2 pathway . The interaction with these receptors triggers a series of intracellular events, leading to the physiological effects associated with PGI2, such as vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
The primary pathway affected by 6-keto PGF1α-d4 is the PGI2 pathway, which is part of the larger cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins . The COX pathway plays a key role in inflammation, pain, and other physiological responses .
Pharmacokinetics
It is known that the compound is intended for use as an internal standard for the quantification of 6-keto pgf1α by gc- or lc-ms . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be crucial in determining its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of 6-keto PGF1α-d4’s action are likely to mirror those of 6-keto PGF1α and PGI2. These effects include vasodilation, inhibition of platelet aggregation, and potentially anti-inflammatory effects . These effects are crucial in maintaining cardiovascular health and preventing conditions such as thrombosis .
Analyse Biochimique
Biochemical Properties
6-Keto Prostaglandin F1alpha-D4 interacts with various enzymes and proteins in the body. It is involved in the cyclooxygenase pathway, a key metabolic pathway that plays a crucial role in the inflammatory response . The compound’s interactions with these biomolecules are primarily through non-covalent bonds, such as hydrogen bonds and van der Waals forces.
Cellular Effects
The effects of 6-Keto Prostaglandin F1alpha-D4 on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to play a role in the regulation of blood pressure and platelet aggregation .
Molecular Mechanism
At the molecular level, 6-Keto Prostaglandin F1alpha-D4 exerts its effects through several mechanisms. It is known to bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Keto Prostaglandin F1alpha-D4 can change over time. It has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .
Metabolic Pathways
6-Keto Prostaglandin F1alpha-D4 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
It is plausible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto prostaglandin F1alpha-D4 involves the incorporation of deuterium atoms into the prostaglandin structure. This can be achieved through the use of deuterated reagents or by catalytic hydrogenation in the presence of deuterium gas. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Deuteration: The precursor undergoes deuteration at specific positions using deuterated reagents or deuterium gas.
Purification: The deuterated product is purified using chromatographic techniques to obtain 6-Keto prostaglandin F1alpha-D4 with high purity.
Industrial Production Methods: Industrial production of 6-Keto prostaglandin F1alpha-D4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production may also involve the use of automated systems for synthesis and purification to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Keto prostaglandin F1alpha-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the prostaglandin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Comparaison Avec Des Composés Similaires
6-Keto prostaglandin F1alpha: The non-deuterated form of the compound.
Prostaglandin I2 (prostacyclin): The parent compound with potent vasodilatory and anti-platelet aggregation properties.
Prostaglandin E1 and E2: Other prostaglandins with different biological activities
Uniqueness: 6-Keto prostaglandin F1alpha-D4 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms enhances its stability and allows for precise quantification in analytical applications .
Propriétés
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-GKZGVFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144797 | |
| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82414-64-0 | |
| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82414-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


